4-N-methyl-5-nitropyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

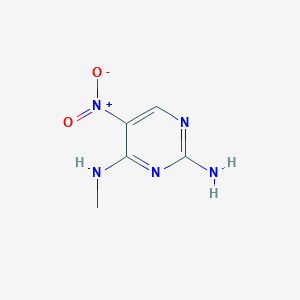

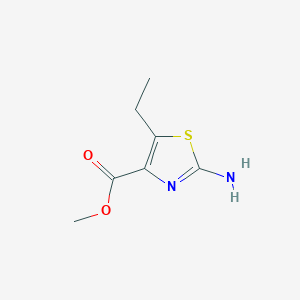

“4-N-methyl-5-nitropyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 4094-00-2. It has a molecular weight of 169.14 . The IUPAC name for this compound is N4-methyl-5-nitro-4,6-pyrimidinediamine .

Molecular Structure Analysis

The InChI Code for “4-N-methyl-5-nitropyrimidine-2,4-diamine” is 1S/C5H7N5O2/c1-7-5-3 (10 (11)12)4 (6)8-2-9-5/h2H,1H3, (H3,6,7,8,9) .Applications De Recherche Scientifique

Synthesis of Nitroguanidine Derivatives

4-N-methyl-5-nitropyrimidine-2,4-diamine: serves as a precursor in the synthesis of nitroguanidine derivatives. These derivatives are significant due to their potential use in pharmaceuticals and agrochemicals. The nitration of 2-substituted 4,6-dihydroxypyrimidines, for instance, can lead to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives, which are valuable in the development of new compounds with enhanced biological activity .

Development of Heterocyclic Compounds

The compound’s reactivity in acid nitration processes makes it a key intermediate in the development of heterocyclic compounds. These compounds are crucial in medicinal chemistry for creating drugs with specific pharmacological properties. The acid nitration of 4,6-dihydroxypyrimidines, including 4-N-methyl-5-nitropyrimidine-2,4-diamine , often yields dinitro derivatives, which are essential building blocks in heterocyclic synthesis .

Continuous Flow Synthesis

4-N-methyl-5-nitropyrimidine-2,4-diamine: can be utilized in continuous flow synthesis, a modern approach that enhances the safety and efficiency of chemical reactions. This method is particularly beneficial for reactions that are highly exothermic or pose a risk of explosion when scaled up. The compound’s stability and reactivity profile make it suitable for such advanced synthesis techniques .

Microreaction Technology

In line with continuous flow synthesis, microreaction technology can also benefit from the use of 4-N-methyl-5-nitropyrimidine-2,4-diamine . This technology allows for precise control over reaction conditions, which is critical for maintaining the integrity of sensitive compounds. The compound’s predictable reaction pathways make it an ideal candidate for microreactor-based syntheses .

Electrophilic Substitution Reactions

The compound’s behavior in electrophilic substitution reactions is noteworthy. Despite the basicity of diazines, they act as weak nucleophiles in such reactions4-N-methyl-5-nitropyrimidine-2,4-diamine , with its ambident character, can undergo unique transformations that are valuable for creating specialized molecules for research and industrial applications .

Prototropic Transformations

Prototropic transformations are chemical processes where protons are transferred within a molecule, leading to isomerization. 4-N-methyl-5-nitropyrimidine-2,4-diamine can undergo such transformations, which are essential for the synthesis of various isomers. These isomers can have different biological activities and are useful in drug discovery and development .

Propriétés

IUPAC Name |

4-N-methyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKXWALQLGWAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965232 |

Source

|

| Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-methyl-5-nitropyrimidine-2,4-diamine | |

CAS RN |

5096-95-7 |

Source

|

| Record name | NSC85324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)